7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
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Overview
Description
7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H6BrClN2O2. It is a derivative of benzodiazole, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the bromination of 1H-1,3-benzodiazole-5-carboxylic acid followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
7-bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a hydrogen atom.
7-bromo-1H-benzimidazole-5-carboxylic acid: Lacks the hydrochloride salt form.
5-bromo-1H-indazole-3-carboxylic acid: Different position of the bromine and carboxylic acid groups.
Uniqueness
7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
2408974-81-0 |
---|---|
Molecular Formula |
C8H6BrClN2O2 |
Molecular Weight |
277.5 |
Purity |
95 |
Origin of Product |
United States |
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